molecular formula C13H26N2O2 B1323325 tert-Butyl (4-(2-aminoethyl)cyclohexyl)carbamate CAS No. 509143-12-8

tert-Butyl (4-(2-aminoethyl)cyclohexyl)carbamate

Cat. No.: B1323325
CAS No.: 509143-12-8
M. Wt: 242.36 g/mol
InChI Key: SSZKBGFWNFAXNC-UHFFFAOYSA-N
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Description

tert-Butyl (4-(2-aminoethyl)cyclohexyl)carbamate: is a synthetic compound with the molecular formula C13H26N2O2 and a molecular weight of 242.36 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (4-(2-aminoethyl)cyclohexyl)carbamate typically involves multi-step reactions. One common method includes the reaction of tert-butyl carbamate with 4-(2-aminoethyl)cyclohexyl derivatives under specific conditions . For instance, a multi-step reaction involving sodium azide and palladium on activated charcoal in tetrahydrofuran and N,N-dimethyl-formamide has been reported .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves standard organic synthesis techniques, including protection and deprotection steps, to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (4-(2-aminoethyl)cyclohexyl)carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using common reducing agents like hydrogen in the presence of palladium on activated charcoal.

    Substitution: Substitution reactions involving tert-butyl carbamate derivatives are common, especially in the presence of palladium catalysts.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Hydrogen gas with palladium on activated charcoal as a catalyst.

    Substitution: Palladium-catalyzed reactions with aryl halides in the presence of bases like cesium carbonate.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, palladium-catalyzed reactions can yield N-Boc-protected anilines .

Scientific Research Applications

tert-Butyl (4-(2-aminoethyl)cyclohexyl)carbamate has diverse applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and catalysis.

    Medicine: Investigated for its potential use in drug discovery and development.

    Industry: Utilized in the preparation of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl (4-(2-aminoethyl)cyclohexyl)carbamate involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not extensively documented, it is known that the compound can act as a precursor or intermediate in the synthesis of more complex molecules, influencing various biochemical pathways.

Comparison with Similar Compounds

    tert-Butyl carbamate: A related compound with similar protective group properties.

    N-Boc-ethylenediamine: Another compound used in organic synthesis with similar protective group characteristics.

Uniqueness: tert-Butyl (4-(2-aminoethyl)cyclohexyl)carbamate stands out due to its unique cyclohexyl structure, which imparts specific steric and electronic properties, making it valuable in certain synthetic applications.

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique properties and diverse applications make it a valuable tool in research and industry.

Properties

IUPAC Name

tert-butyl N-[4-(2-aminoethyl)cyclohexyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O2/c1-13(2,3)17-12(16)15-11-6-4-10(5-7-11)8-9-14/h10-11H,4-9,14H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSZKBGFWNFAXNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50640995
Record name tert-Butyl [4-(2-aminoethyl)cyclohexyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50640995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

509143-12-8
Record name tert-Butyl [4-(2-aminoethyl)cyclohexyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50640995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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